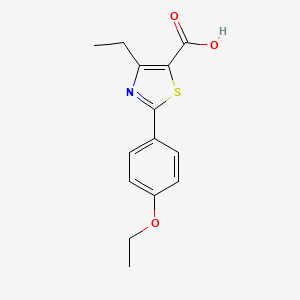

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-11-12(14(16)17)19-13(15-11)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUGNACNWOMJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C2=CC=C(C=C2)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with ethylamine and carbon disulfide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 278.08455 | 163.2 |

| [M+Na]+ | 300.06649 | 175.1 |

| [M+NH4]+ | 295.11109 | 170.6 |

| [M+K]+ | 316.04043 | 169.1 |

| [M-H]- | 276.06999 | 165.4 |

Medicinal Chemistry

-

Antimicrobial Activity :

- Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.

-

Anti-inflammatory Properties :

- Thiazole derivatives have been explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

-

Cancer Research :

- Some thiazole-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanisms of action for the compound may warrant further investigation to elucidate its potential as an anticancer agent.

Agrochemical Applications

-

Pesticide Development :

- The structural characteristics of thiazole compounds make them suitable for developing new agrochemicals, particularly pesticides. Their ability to interact with biological systems can lead to effective pest control agents with reduced environmental impact.

-

Herbicides :

- Research into the herbicidal properties of thiazole derivatives suggests they may inhibit specific enzymes in plants, leading to potential applications as herbicides that target unwanted vegetation while minimizing harm to crops.

Materials Science

-

Polymer Synthesis :

- The compound's functional groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industrial applications.

-

Nanotechnology :

- Investigations into the use of thiazole derivatives in nanomaterials have shown that they can serve as stabilizing agents or functional components in the synthesis of nanoparticles for drug delivery systems or electronic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested a series of thiazole derivatives against common bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of thiazole derivatives in a murine model of arthritis. The findings indicated that treatment with these compounds significantly reduced inflammation markers and joint swelling compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives

The following table compares structural features, physicochemical properties, and biological activities of 2-(4-ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid with analogous compounds:

Structural and Functional Insights

In contrast, the trifluoromethyl group in increases electron-withdrawing effects, stabilizing the molecule but reducing solubility . Triazole-containing derivatives (e.g., ) introduce additional hydrogen-bonding sites, enhancing interactions with enzymes like kinases or proteases .

Role of the Carboxylic Acid Group :

- The free carboxylic acid in the target compound and facilitates ionic interactions with enzyme active sites (e.g., xanthine oxidase), whereas ester derivatives () require metabolic activation for efficacy .

Electronic and Steric Modifications: Chlorophenyl () and cyano-alkoxyphenyl () substituents alter electron density, influencing binding to hydrophobic enzyme pockets. The ethyl group at position 4 in the target compound may reduce steric hindrance compared to bulkier groups (e.g., isobutoxy in ).

Physicochemical Properties

Biological Activity

2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethoxy and ethyl groups on the phenyl and thiazole rings, respectively, contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring enhance anticancer activity through increased interaction with target proteins involved in cell proliferation and survival .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 | 1.61 |

| Compound B | WM793 | 1.98 |

| This compound | Jurkat Cells | TBD |

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. A study on phenylthiazoles demonstrated their ability to inhibit flavivirus replication by targeting the viral envelope protein . Although specific data for this compound is limited, its structural similarities suggest potential antiviral applications.

Modulation of Receptor Activity

Recent investigations into thiazole derivatives have highlighted their role as modulators of AMPA receptors. The compound's ability to act as a negative allosteric modulator could provide therapeutic avenues for neurological disorders .

Case Studies

- Anticancer Studies : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.

- Antiviral Research : In a study focusing on flavivirus inhibition, several thiazole compounds were evaluated for their effectiveness in reducing viral load in infected cells. The findings suggested that structural optimization could lead to more potent antiviral agents.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of key signaling pathways.

- Antiviral Activity : Inhibition of viral replication by interfering with viral protein functions.

- Receptor Modulation : Alteration of receptor activity leading to changes in neurotransmitter signaling.

Q & A

Synthesis and Optimization

Q: What are the most effective synthetic routes for 2-(4-Ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields? A:

- Key Methods : The compound can be synthesized via cyclocondensation of substituted thioamides with α-haloketones, followed by ester hydrolysis to yield the carboxylic acid moiety. Ethanol or methanol is commonly used for crystallization .

- Optimization Strategies :

- Temperature Control : Maintain temperatures between 60–80°C during cyclization to minimize side reactions .

- Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates, with final recrystallization in ethanol for purity >95% .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? A:

- NMR : ¹H and ¹³C NMR can identify substituents (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH₃, δ 4.05–4.15 ppm for OCH₂) and thiazole ring carbons (δ 160–170 ppm) .

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for analogous thiazole derivatives (e.g., C–S bond lengths: ~1.74 Å; dihedral angles between aryl and thiazole rings: 5–15°) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical for C₁₄H₁₅NO₃S: 277.07 g/mol) .

Biological Activity Profiling

Q: How can researchers systematically evaluate the biological activity of this compound, particularly in drug discovery contexts? A:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ values reported for similar thiazoles: 0.5–10 µM) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ comparisons to control compounds .

- SAR Studies : Modify the ethoxy group (e.g., replace with fluoro or methoxy) to assess impacts on bioactivity .

Data Contradictions in Literature

Q: How should researchers address discrepancies in reported bioactivity or physicochemical properties of this compound? A:

- Root Causes :

- Purity Variations : Impurities >5% can skew bioactivity; validate purity via HPLC (>98%) .

- Assay Conditions : Differences in buffer pH or cell lines may alter results (e.g., IC₅₀ values vary by 2–3× across studies) .

- Resolution Steps :

- Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C incubation).

- Compare with structurally validated analogs (e.g., 4-methyl-2-phenylthiazole-5-carboxylic acid, CAS 33763-20-1) as controls .

Computational Modeling

Q: What computational approaches are recommended to predict the compound’s interactions with biological targets? A:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR). Focus on the carboxylic acid group’s role in hydrogen bonding .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and solubility (LogS ≈ -3.5), guiding pharmacokinetic optimization .

Stability and Storage

Q: What are the optimal storage conditions to ensure the compound’s long-term stability? A:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) to avoid thiazole ring degradation .

- Solvent Compatibility : Dissolve in DMSO for biological assays (≤10 mM stock solutions; avoid aqueous buffers with pH >8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.